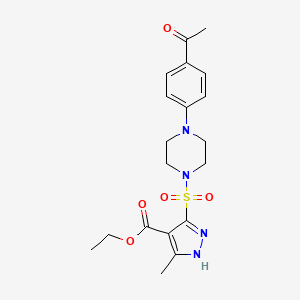

![molecular formula C15H14N2O4S B2437741 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922135-98-6](/img/structure/B2437741.png)

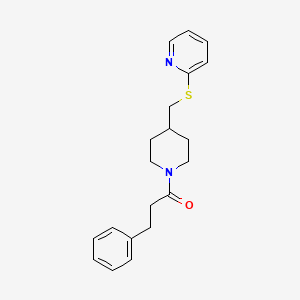

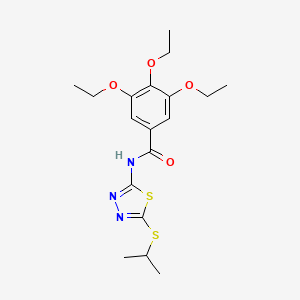

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide” is an organic compound . It is also known as MOA-741. It belongs to the family of benzodiazepines.

Synthesis Analysis

The synthesis of this compound can be achieved through asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .Molecular Structure Analysis

The molecular formula of this compound is C22H15F3N2O3 . It has an average mass of 412.361 Da and a monoisotopic mass of 412.103485 Da .Chemical Reactions Analysis

The compound is a selective inhibitor of the Dopamine D2 receptor . It is used in the treatment of various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .Physical And Chemical Properties Analysis

The compound has a melting point of 130-132°C . Its density is 1.39 g/cm3 .Scientific Research Applications

Catalytic Enantioselective Reactions : The compound is used in catalytic enantioselective reactions like the aza-Reformatsky reaction, which produces chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives (Munck et al., 2017).

Asymmetric Alkynylation : This compound is also involved in asymmetric alkynylation reactions to synthesize optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives containing a carbon-carbon triple bond (Ren et al., 2014).

Preparation of Methanesulfonic Acid Salt Forms : The compound's methanesulfonic acid salt forms have been prepared and characterized, indicating its potential in forming stable salt derivatives (Eberlin et al., 2013).

Asymmetric Transfer Hydrogenation in Water : It has been used in the asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds, showcasing its role in environmentally benign solvent-based reactions (More & Bhanage, 2017).

Synthesis of Diverse Heterocycles : It facilitates the synthesis of various benzo-fused N-heterocycles, demonstrating its utility in creating novel chemical structures (Zhang et al., 2015).

Enantioselective Addition Reactions : The compound is used in enantioselective alkylation reactions, forming chiral dibenzo[b,f][1,4]oxazepine derivatives (Munck et al., 2017).

Pharmacological Studies : Despite the exclusion of drug use and dosage information, it's worth noting that related compounds have been studied for their interaction with various receptors, providing insight into potential medicinal applications (Naporra et al., 2016).

Metabolic Studies : Research on the metabolism of similar compounds helps in understanding their biological transformations (Harrison et al., 1978).

Safety and Hazards

properties

IUPAC Name |

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-17-12-5-3-4-6-14(12)21-13-8-7-10(16-22(2,19)20)9-11(13)15(17)18/h3-9,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRWCQDRLZBADI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

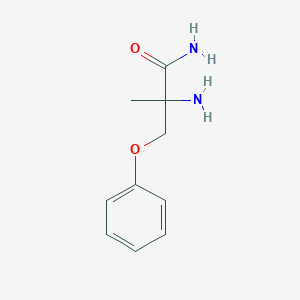

![3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole](/img/structure/B2437659.png)

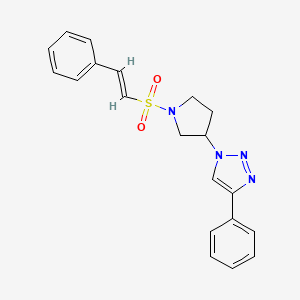

![1,3-Dimethyl-8-morpholin-4-yl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2437672.png)

![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2437673.png)

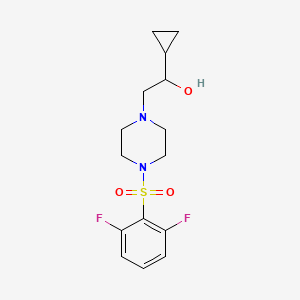

![Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate](/img/structure/B2437675.png)

![2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2437679.png)